2-Methyltetrahydropyran

Heterogeneous Catalysis Biomass Conversion Reaction Engineering

Procure 2-Methyltetrahydropyran (2-MTHP) for rigorous biomass conversion research. This six-membered cyclic ether is the only scientifically valid model for studying hydrodeoxygenation (HDO) of carbohydrate-derived rings, unlike 2-MeTHF. Its equatorial methyl group provides a conformational lock crucial for stereoselective synthesis. Available in ≥98% purity for R&D use.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 10141-72-7
Cat. No. B156201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyltetrahydropyran
CAS10141-72-7
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CCCCO1
InChIInChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3
InChIKeyYBDQLHBVNXARAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyltetrahydropyran (CAS 10141-72-7): A Six-Membered Cyclic Ether for Biomass Conversion and Specialized Synthesis


2-Methyltetrahydropyran (2-MTHP) is a saturated six-membered cyclic ether with the molecular formula C6H12O and a molecular weight of 100.16 g/mol [1]. It is a colorless liquid that serves as a key model compound for biomass-derived feedstocks and as a specialized solvent. The presence of the methyl group on the alpha-carbon introduces distinct conformational and chemical properties compared to its unsubstituted or differently substituted analogs [2]. Its role is particularly noted in studies of catalytic hydrodeoxygenation (HDO), where its six-membered ring structure dictates a unique reaction network relative to five-membered ring ethers [3].

Why 2-Methyltetrahydropyran (2-MTHP) Cannot Be Interchanged with Other Cyclic Ethers in Catalytic and Physical Applications


The structural differences between 2-methyltetrahydropyran (a six-membered ring) and common alternatives like 2-methyltetrahydrofuran (2-MeTHF, a five-membered ring) lead to fundamentally different reaction pathways and product selectivities on catalytic surfaces [1]. The size and stability of the ring, along with the specific position of the methyl substituent, alter its conformational equilibria, impacting its behavior as a reactant [2]. Furthermore, comparisons with the 4-methyl isomer (4-MeTHP) reveal significant differences in physical properties like flash point and aqueous solubility that are critical for process safety and workup efficiency . These quantifiable differences in reactivity and physical chemistry demonstrate that simple substitution is not scientifically valid.

Quantitative Differentiation of 2-Methyltetrahydropyran: Comparative Reactivity and Physical Property Data


Catalytic Hydrodeoxygenation (HDO) Selectivity: 2-MTHP vs. 2-Methyltetrahydrofuran (2-MeTHF)

Under identical atmospheric pressure hydrodeoxygenation conditions on a Ni2P/SiO2 catalyst, 2-methyltetrahydropyran (2-MTHP) exhibits a significantly different reaction network and product distribution compared to the five-membered ring analog 2-methyltetrahydrofuran (2-MeTHF). While 2-MTHP achieves a high 70% yield of deoxygenated products (2-hexene and 2-pentenes), 2-MeTHF follows a different ring-opening pathway, primarily yielding pentane and butane [1]. This is due to the distinct ring-opening mechanisms: 2-MTHP proceeds via two pathways on either the methyl-substituted or unsubstituted side, leading to different alkoxide intermediates, whereas the more strained 2-MeTHF ring opens differently [2].

Heterogeneous Catalysis Biomass Conversion Reaction Engineering

Physical State and Solvent Property Comparison: 2-MTHP vs. 4-Methyltetrahydropyran (4-MeTHP)

The physical properties of 2-methyltetrahydropyran diverge measurably from those of its positional isomer, 4-methyltetrahydropyran (4-MeTHP), which is a recognized next-generation solvent. 2-MTHP has a higher reported boiling point (107.3°C at 760 mmHg) and flash point (11°C) compared to 4-MeTHP, which boils at 105.0°C and has a lower flash point of 6.5-7°C . Furthermore, the density of 2-MTHP (0.852 g/cm³) is slightly lower than that of 4-MeTHP (0.857 g/mL) . These differences are critical for solvent selection, as they impact distillation parameters, safety classification, and handling requirements.

Physical Chemistry Solvent Selection Process Safety

Conformational Preference in 2-Methyltetrahydropyran vs. Tetrahydropyran

The introduction of a methyl group at the 2-position of tetrahydropyran (THP) significantly alters its conformational equilibrium. In the parent compound THP, the conformational free energy difference (-ΔG°) for an axial vs. equatorial group is small. However, in 2-methyltetrahydropyran, the 2-methyl group exhibits a strong preference for the equatorial position, with a -ΔG° value of approximately 2.9 kcal/mol [1]. This is a substantial energetic preference compared to the unsubstituted THP and defines the molecule's preferred shape in solution, which directly influences its reactivity in stereoselective syntheses and its interaction with chiral environments.

Conformational Analysis Physical Organic Chemistry Reaction Mechanism

Lewis Acid-Base Adduct Dissociation: 2-MTHP vs. 2,6-Dimethyltetrahydropyran

Methyl substitution on the tetrahydropyran ring influences its interaction with Lewis acids. A study of boron trifluoride (BF3) adducts demonstrated that the addition compound of BF3 with 2-methyltetrahydropyran is more highly dissociated than its adduct with the parent tetrahydropyran [1]. Furthermore, the degree of dissociation increases with additional methyl substitution; the effect is much more pronounced for the tetrahydropyran series compared to the tetrahydrofuran series [1]. This indicates that the electronic and steric environment around the oxygen atom in 2-MTHP is distinct, leading to weaker adduct formation compared to both unsubstituted and differently substituted analogs.

Lewis Acidity Organometallic Chemistry Physical Chemistry

Procurement-Guiding Applications for 2-Methyltetrahydropyran Based on Differentiated Evidence


Catalytic Hydrodeoxygenation (HDO) Model Compound Studies for Biomass Upgrading

2-MTHP is the preferred model compound for studying the HDO of six-membered cyclic ethers found in biomass-derived feedstocks. As demonstrated by Bui et al., its reaction network on a Ni2P/SiO2 catalyst yields a distinct profile of deoxygenated products (70% yield of C5-C6 alkenes) [1]. Using a five-membered ring analog like 2-MeTHF would produce a different slate of alkanes (pentane and butane), leading to incorrect conclusions about catalyst performance and process viability [2]. Therefore, for any research or process development focused on the upgrading of carbohydrate-derived six-membered rings, 2-MTHP is the only scientifically valid model compound.

Stereoselective Synthesis and Chiral Building Block Studies

The strong conformational bias of 2-MTHP, with the 2-methyl group strongly favoring the equatorial position (ΔG° ≈ 2.9 kcal/mol) [1], makes it a valuable scaffold for stereoselective transformations. This defined geometry is critical for predicting the stereochemical outcome of reactions, such as those employed in the diastereoselective synthesis of functionalized tetrahydropyran-4-ones, which are common structural units in bioactive natural products [2]. Unsubstituted tetrahydropyran lacks this strong conformational lock, making 2-MTHP the specific choice for achieving predictable stereocontrol.

Specialized Solvent for Reactions Involving Lewis Acids

The documented weaker interaction of 2-MTHP with the Lewis acid BF3, as evidenced by the higher dissociation constant of its adduct compared to THP [1], positions it as a less coordinating solvent for reactions involving strong Lewis acids. In scenarios where a standard ether like THP might inhibit a catalyst through strong coordination, 2-MTHP's lower effective basicity could lead to higher catalyst activity and faster reaction rates. This property provides a quantitative rationale for selecting 2-MTHP over other ether solvents in organometallic or Lewis acid-catalyzed transformations.

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